Carboxy finasteride

Description

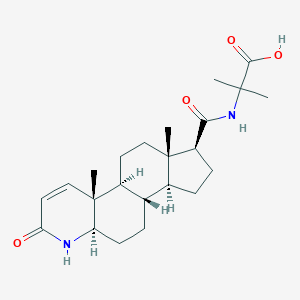

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTBMAPJHKDDJV-MKMSXTRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595331 | |

| Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116285-37-1 | |

| Record name | Finasteride carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINASTERIDE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Carboxy Finasteride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Finasteride and its Metabolism

Finasteride is a synthetic 4-azasteroid compound that functions as a potent inhibitor of type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT)[1]. It is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia[1].

The biotransformation of finasteride in the body occurs primarily in the liver and involves two main phases of metabolism[2]. Phase I metabolism is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which oxidizes the t-butyl group of finasteride to form hydroxylated intermediates and subsequently carboxy finasteride (also known as finasteride-ω-oic acid)[2][3]. This carboxylic acid metabolite is a major urinary metabolite of finasteride[3]. Phase II metabolism involves the glucuronidation of these metabolites[2].

Synthesis of Finasteride (Precursor to this compound)

A direct and detailed chemical synthesis protocol for this compound is not extensively reported in the available literature. Therefore, understanding the synthesis of its precursor, finasteride, is crucial. Several synthetic routes to finasteride have been developed, often starting from steroid precursors like progesterone or 4-androstene-3,17-dione.

A common strategy involves the synthesis of the key intermediate, 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid, followed by amidation with tert-butylamine.

Representative Synthetic Scheme for Finasteride

A frequently cited approach involves the following key transformations[4][5][6]:

-

Starting Material: Progesterone or a similar steroid derivative.

-

Formation of the 17β-Carboxylic Acid: This can be achieved through various methods, including the haloform reaction on a 17-acetyl group[4].

-

A-Ring Modification to form the 4-Aza-3-oxo Moiety: This critical step involves oxidative cleavage of the A-ring, followed by cyclization with an ammonia source to introduce the nitrogen atom.

-

Saturation of the A/B Ring Junction: Catalytic hydrogenation is often employed to establish the 5α-stereochemistry.

-

Dehydrogenation: Introduction of the double bond at the 1,2-position of the A-ring is typically accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent[7].

-

Amidation: The final step is the coupling of the 17β-carboxylic acid with tert-butylamine to form the desired N-tert-butylcarboxamide group of finasteride.

Experimental Data for Finasteride Synthesis Intermediates

| Intermediate | Synthesis Step | Reagents and Conditions |

| 3-Oxo-4-androstene-17β-carboxylic acid | Bromoform reaction from progesterone | Progesterone, Dioxane, Br₂, 15% NaOH (aq), 0-5 °C, 6 hours[4]. |

| N-tert-butyl-3-oxo-4-androstene-17β-carboxamide | Amidation of 3-Oxo-4-androstene-17β-carboxylic acid | Thionyl chloride (in place of more expensive oxalyl chloride) followed by addition of tert-butylamine[4]. |

| N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide | Oxidative ring opening, cyclization with ammonia, and reduction | Oxidation followed by reaction with ammonia and then catalytic reduction with 10% Palladium on carbon[4]. |

| Finasteride | Dehydrogenation of N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent like dioxane, heated to reflux[4][7]. |

Hypothetical Synthesis of this compound

While a specific protocol is not available, a plausible synthetic route to this compound would involve the selective oxidation of one of the methyl groups of the tert-butyl moiety on the finasteride molecule. This is a chemically challenging transformation due to the steric hindrance and the presence of other potentially reactive sites on the molecule.

A potential, yet unproven, approach could involve a multi-step process:

-

Hydroxylation: Introduction of a hydroxyl group on one of the methyls of the tert-butyl group to form hydroxy finasteride. This might be achievable using specific oxidizing agents that can target primary C-H bonds.

-

Oxidation: Subsequent oxidation of the primary alcohol to a carboxylic acid.

This proposed pathway is speculative and would require significant experimental optimization.

Purification Protocols

The purification of this compound, being a carboxylic acid, would differ from that of finasteride. The following are general procedures that could be adapted for the purification of synthetic this compound.

Purification of Finasteride (Precursor)

Crude finasteride can be purified by various methods, including:

-

Recrystallization: Common solvent systems include methanol/water, ethyl acetate, or a mixture of methanol and formic acid followed by precipitation with water[8].

-

Chromatography: Column chromatography can be employed for purification.

-

Decolorization: Treatment with activated carbon can be used to remove colored impurities[8][9].

General Purification Strategy for Steroidal Carboxylic Acids

A general approach for the purification of a synthetic steroidal carboxylic acid like this compound would involve:

-

Aqueous Extraction: The acidic nature of the carboxyl group allows for its selective extraction into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution). Neutral and basic organic impurities would remain in the organic phase.

-

Acidification and Re-extraction: The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylate, making the molecule less water-soluble. The purified carboxylic acid can then be re-extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: The organic layer containing the purified product is washed with brine to remove excess water and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

-

Crystallization: The final purification step would typically be crystallization from a suitable solvent system to obtain the pure this compound.

Characterization Techniques

The synthesized this compound would be characterized using a suite of analytical techniques to confirm its structure and purity:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid moiety.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound[6].

Signaling Pathways and Experimental Workflows

Finasteride Metabolism Pathway

The following diagram illustrates the metabolic conversion of finasteride to its hydroxylated and carboxylated metabolites.

Caption: Metabolic pathway of finasteride.

Experimental Workflow for Synthesis and Purification

This diagram outlines a general workflow for the synthesis and purification of a target molecule like this compound.

Caption: General workflow for synthesis and purification.

Conclusion

This technical guide consolidates the available information on the synthesis of finasteride and the metabolic formation of this compound. While a specific, detailed chemical synthesis protocol for this compound remains elusive in the public domain, this document provides a robust starting point for researchers by detailing the synthesis of the necessary precursor and outlining general principles for the purification and characterization of the target metabolite. The provided diagrams offer a clear visualization of the metabolic pathway and a hypothetical experimental workflow. Further research into the selective oxidation of the tert-butyl group of finasteride is warranted to develop a viable synthetic route to this compound.

References

- 1. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN101531698A - Synthesis technology of finasteride - Google Patents [patents.google.com]

- 8. CN102603862B - Finasteride purification method - Google Patents [patents.google.com]

- 9. CN102603862A - Finasteride purification method - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Metabolism and Excretion of Carboxy Finasteride

This technical guide provides a comprehensive overview of the metabolic pathways and excretion routes of this compound, a principal metabolite of the 5α-reductase inhibitor, finasteride. The information presented herein is synthesized from peer-reviewed scientific literature to support research and development activities.

Introduction to Finasteride Metabolism

Finasteride undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation, before its excretion. The biotransformation of finasteride is a two-phase process involving Phase I metabolism regulated by cytochrome P450 enzymes and Phase II metabolism involving glucuronide conjugation[1]. The primary enzyme responsible for the initial oxidative metabolism of finasteride is Cytochrome P450 3A4 (CYP3A4)[2][3][4]. This process leads to the formation of several metabolites, with this compound being a major end-product found in excreta.

Metabolic Pathway to this compound

The formation of this compound, also known as finasteride-ω-oic acid, is a multi-step process initiated by the oxidation of the t-butyl group of finasteride[1][4].

Phase I Metabolism:

-

Hydroxylation: The initial step is the hydroxylation of the t-butyl side chain of finasteride, catalyzed by CYP3A4, to form ω-hydroxy finasteride[4][5].

-

Oxidation to Aldehyde: The resulting alcohol group is then further oxidized to an aldehyde, forming ω-aldehyde finasteride. This reaction is also mediated by CYP3A4[4].

-

Oxidation to Carboxylic Acid: The final step in the formation of this compound is the oxidation of the aldehyde group to a carboxylic acid. This step is catalyzed by both NAD-dependent enzymes in cytosolic, microsomal, and mitochondrial fractions, as well as by CYP3A4[4].

Phase II Metabolism:

While this compound itself is a final oxidative metabolite, other finasteride metabolites can undergo Phase II conjugation. For instance, ω-hydroxy finasteride can be glucuronidated by UGT1A4, and this compound can be glucuronidated by UGT1A3 to form an acyl glucuronide, although this is found in low amounts in vivo[6].

Visualizing the Metabolic Pathway

The following diagram illustrates the oxidative metabolic pathway of finasteride to this compound.

Excretion of Finasteride and its Metabolites

Finasteride and its metabolites are eliminated from the body through both renal and fecal routes. Studies in healthy volunteers have shown that approximately 39% of a dose of finasteride is excreted in the urine and 57% in the feces, as metabolites[1]. The parent drug is minimally excreted unchanged in urine (less than 0.04%) and feces[5].

This compound is a major urinary metabolite of finasteride[5][7]. One study identified that the ω-monocarboxylic acid metabolite accounted for approximately 18.4% of the administered dose excreted in the urine[5]. The elimination of this compound in urine has been shown to peak at around 10 hours after oral administration of finasteride[8].

Quantitative Data on Excretion

| Parameter | Urine | Feces | Reference |

| Total Radioactivity Excretion (% of dose) | 39.1 ± 4.7 | 56.8 ± 5.0 | [5] |

| Unchanged Finasteride (% of dose) | ~0.04 | Scarcely | [5] |

| ω-Hydroxy Finasteride (% of dose) | ~0.4 | - | [5] |

| This compound (ω-oic acid) (% of dose) | 18.4 ± 1.7 | - | [5] |

Experimental Protocols for Metabolite Analysis

The identification and quantification of finasteride and its metabolites, including this compound, are typically performed using chromatographic and mass spectrometric techniques.

Sample Preparation

-

Liquid-Liquid Extraction (LLE): A common method for extracting finasteride and its metabolites from biological matrices like plasma and urine. For example, LLE with methyl tert-butyl ether or ethyl acetate can be used[9][10].

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of finasteride and its metabolites. A reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid solution)[9][11].

-

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupled with HPLC (LC-MS/MS) for sensitive and specific detection and quantification. Electrospray ionization (ESI) in positive ion mode is typically used. For carboxy-finasteride, the transition of m/z 403 has been monitored[7].

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound in urine.

Conclusion

This compound is a significant metabolite of finasteride, formed through a multi-step oxidative process primarily mediated by CYP3A4. It is predominantly excreted in the urine. The analysis of this compound is crucial for understanding the pharmacokinetics of finasteride and is accomplished using robust analytical techniques such as LC-MS/MS. This guide provides foundational knowledge for researchers and professionals in the field of drug metabolism and development.

References

- 1. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

Carboxy Finasteride: An In-depth Technical Guide on its Role as a Finasteride Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a potent inhibitor of 5α-reductase, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. A major metabolic pathway involves the oxidation of the tert-butyl group, leading to the formation of ω-hydroxy finasteride, which is subsequently oxidized to an intermediate aldehyde, and then to its principal urinary metabolite, carboxy finasteride (also known as finasteride-ω-oic acid). This technical guide provides a comprehensive overview of the metabolic pathway, experimental protocols for analysis, and the limited available data on the physiological role of this compound. While generally considered to possess significantly less pharmacological activity than the parent compound, a detailed understanding of its formation and fate is crucial for a complete pharmacokinetic and pharmacodynamic profile of finasteride.

Introduction

Finasteride is a synthetic 4-azasteroid compound widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[1][2] Its therapeutic effect is derived from the competitive inhibition of 5α-reductase, particularly type II and type III isoenzymes, which are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] The metabolism of finasteride is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, this compound is a prominent metabolite, particularly in urine. This document serves as a technical resource for researchers and professionals in drug development, summarizing the current knowledge on this compound.

Metabolic Pathway of Finasteride to this compound

The biotransformation of finasteride to this compound is a multi-step process occurring predominantly in the liver.[3] The primary enzyme responsible for this oxidative pathway is cytochrome P450 3A4 (CYP3A4).[4][5]

The metabolic cascade proceeds as follows:

-

Hydroxylation: Finasteride is first hydroxylated at the tert-butyl side chain to form ω-hydroxy finasteride.[4][5]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde intermediate, ω-aldehyde finasteride.[4]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde is further oxidized to a carboxylic acid, yielding this compound (finasteride-ω-oic acid).[4][5]

This metabolic pathway effectively increases the water solubility of the compound, facilitating its excretion from the body, primarily through urine.[5]

Figure 1: Metabolic Pathway of Finasteride to this compound.

Quantitative Data

Quantitative data on this compound is limited, with most studies focusing on the parent drug. However, some information on its excretion and relative activity has been reported.

| Parameter | Value | Reference |

| Urinary Excretion | ||

| Peak Excretion Time | ~10 hours post-administration | [6] |

| Pharmacological Activity | ||

| 5α-Reductase Inhibition | < 20% of finasteride's activity | [3][7] |

| Androgen Receptor Binding | No significant affinity reported | [7] |

Table 1: Quantitative Data for this compound

Experimental Protocols

Synthesis and Purification of this compound

Putative Synthesis Approach: A potential synthetic route could involve the direct oxidation of finasteride. This would likely require a strong oxidizing agent capable of converting a methyl group on the tert-butyl moiety to a carboxylic acid. Such a multi-step oxidation would need careful control to avoid unwanted side reactions on the steroid core.

In Vitro Generation and Purification:

-

Incubation: Incubate finasteride with human liver microsomes in the presence of an NADPH-regenerating system to facilitate metabolism.[4]

-

Extraction: After incubation, perform a liquid-liquid extraction of the reaction mixture using an organic solvent such as ethyl acetate to isolate the metabolites.

-

Purification: The extracted metabolites can be separated and purified using techniques like high-performance liquid chromatography (HPLC).

Figure 2: Workflow for In Vitro Generation and Purification.

Analytical Method for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound in biological samples like urine and plasma.

Sample Preparation (Urine):

-

Sample Collection: Collect urine samples and store them frozen until analysis.

-

Extraction: Perform a liquid-liquid extraction.

-

To 3 mL of urine, add approximately 500 mg of potassium dihydrogen phosphate.

-

Extract with 4 mL of ethyl acetate by shaking for 15 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic phase and treat with a 5% lead acetate solution to precipitate interfering substances.

-

Centrifuge again and transfer the clear organic phase.

-

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.

-

Figure 3: Analytical Workflow for this compound Quantification.

Physiological Role and Activity

This compound is generally considered to be a pharmacologically weak metabolite of finasteride.

-

5α-Reductase Inhibition: Studies have indicated that the metabolites of finasteride, including this compound, possess less than 20% of the inhibitory activity of the parent drug on the 5α-reductase enzyme.[3][7] Specific IC50 values for this compound are not well-documented in the literature.

-

Androgen Receptor Binding: Finasteride itself has no significant binding affinity for the androgen receptor, and its metabolites are also considered to be inactive in this regard.[7] Some studies have suggested that finasteride might interfere with androgen receptor function in certain cancer cell lines with mutant androgen receptors, but this effect is not observed with wild-type receptors and is not considered a primary mechanism of action.[10]

The primary role of the metabolic conversion to this compound appears to be detoxification and elimination, transforming the lipophilic parent drug into a more water-soluble compound that can be readily excreted by the kidneys.

Conclusion

This compound is a key metabolite in the elimination pathway of finasteride, formed through a series of oxidative reactions mediated primarily by CYP3A4. While it is the major urinary metabolite, its pharmacological activity is significantly lower than that of finasteride. The analytical methods for its detection are well-established, relying on LC-MS/MS for sensitive and specific quantification. Further research to elucidate a specific synthesis protocol and to more precisely quantify its inhibitory effects on 5α-reductase isoenzymes would provide a more complete understanding of this metabolite. This guide provides a foundational summary for researchers and professionals working with finasteride and its metabolic fate.

References

- 1. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antiandrogenic effect of finasteride against a mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Carboxy Finasteride: A Technical Whitepaper

Published: November 19, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the discovery, historical context, and biochemical characterization of carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. It details the metabolic pathway leading to its formation, summarizes key quantitative pharmacokinetic data, and provides detailed experimental protocols for its analysis and for the in vitro assessment of 5α-reductase inhibition. This whitepaper is intended to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and analytical chemistry.

Historical Context and Discovery

The development of finasteride by Merck & Co. in the 1980s marked a pivotal moment in the targeted therapy of androgen-dependent conditions. The journey began with the observation by Imperato-McGinley et al. in 1974 of a cohort of male pseudohermaphrodites in the Caribbean. These individuals had a genetic deficiency in the steroid 5α-reductase enzyme, resulting in an inability to convert testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). Despite having normal male internal genitalia and testosterone levels, they presented with ambiguous external genitalia at birth, underdeveloped prostates, and a notable absence of male pattern baldness in adulthood. This provided a compelling human model, implicating DHT as the primary androgen responsible for the development of the prostate and the progression of androgenetic alopecia.

This insight spurred the strategic development of a specific inhibitor of the Type II 5α-reductase isozyme, which is predominantly found in the prostate and hair follicles.[1] This effort culminated in the synthesis of finasteride (initially coded MK-906), a potent 4-azasteroid compound.[2] Finasteride was patented in 1984 and received FDA approval in 1992 under the brand name Proscar® for the treatment of benign prostatic hyperplasia (BPH).[1][3]

With the drug's development, understanding its metabolic fate was critical. The definitive study elucidating the disposition and pharmacokinetics of finasteride in humans was published by Carlin et al. in 1992 from Merck Sharp & Dohme Research Laboratories.[4] In this seminal work, six healthy male volunteers were administered a single oral dose of [14C]-labeled finasteride. Through meticulous analysis of plasma, urine, and feces, researchers identified and quantified the drug's metabolites. The study revealed that finasteride is extensively metabolized, with approximately 39% of the radioactive dose recovered in urine and 57% in feces.[4]

Crucially, this investigation was the first to report the discovery of the major urinary metabolite , an acidic compound identified as the ω-monocarboxylic acid derivative of finasteride , now commonly known as This compound or finasteride-ω-oic acid.[2][4] This metabolite alone accounted for a significant portion of the drug's elimination, with a mean of 18.4% of the administered dose being excreted in the urine in this form.[4] The study also identified a neutral metabolite, ω-hydroxyfinasteride, which was found to be the major metabolite in plasma but only a minor component in urine.[4] This foundational work established the primary metabolic pathways and the significance of this compound in the drug's disposition.

Metabolic Pathway of Finasteride to this compound

The biotransformation of finasteride is a multi-step process primarily occurring in the liver. It consists of Phase I oxidation reactions followed by Phase II conjugation, rendering the compound more water-soluble for excretion.

Phase I Metabolism: The initial and rate-limiting step is the oxidation of finasteride, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2]

-

Hydroxylation: CYP3A4 catalyzes the hydroxylation of the t-butyl side chain of finasteride to form ω-hydroxyfinasteride .[4] This is the primary circulating metabolite in plasma.

-

Oxidation to Carboxylic Acid: The newly formed hydroxyl group undergoes further oxidation. This process is also mediated, at least in part, by CYP3A4 and potentially NAD-dependent enzymes, converting ω-hydroxyfinasteride, likely via an intermediate aldehyde, into the terminal This compound (finasteride-ω-oic acid).[1]

Phase II Metabolism: The primary Phase I metabolites can then undergo glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

-

ω-hydroxyfinasteride is a substrate for UGT1A4 .[2]

-

This compound is a substrate for UGT1A3 , forming an acyl glucuronide.[2]

These glucuronidated conjugates are highly hydrophilic and readily eliminated. However, the primary route of urinary excretion for the finasteride dose is in the form of the unconjugated this compound.[4] The metabolites of finasteride, including this compound, are considered essentially inactive, possessing less than 20% of the 5α-reductase inhibitory activity of the parent compound.[1][5]

References

- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. finasterideinfo.org [finasterideinfo.org]

- 4. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxy Finasteride: A Deep Dive into its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a potent inhibitor of 5α-reductase, is a cornerstone in the management of benign prostatic hyperplasia and androgenetic alopecia. Its therapeutic effects are intrinsically linked to its metabolism, which results in several derivatives. Among these, carboxy finasteride, also known as finasteride-ω-oic acid, is a major metabolite. This technical guide provides a comprehensive overview of the biological activity and function of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide synthesizes the current understanding of its role as a less active metabolite of its potent parent compound.

Introduction

Finasteride exerts its pharmacological effects by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The reduction in DHT levels alleviates symptoms associated with conditions characterized by androgen overactivity. The biotransformation of finasteride primarily occurs in the liver, leading to the formation of several metabolites. This document focuses on the carboxylic acid derivative, this compound, providing a detailed examination of its known biological properties and the experimental context for their evaluation.

Biological Activity of this compound

This compound is a product of the oxidative metabolism of finasteride. While finasteride is a potent inhibitor of 5α-reductase, its metabolites, including this compound, exhibit significantly reduced pharmacological activity.

5α-Reductase Inhibition

Table 1: Comparative 5α-Reductase Inhibitory Activity

| Compound | Target Enzyme | IC50 Value | Relative Potency |

| Finasteride | 5α-Reductase Type II | ~1-10 nM | 100% |

| This compound | 5α-Reductase | Not Available | <20% of Finasteride |

Note: The IC50 value for finasteride can vary depending on the experimental conditions. The potency of this compound is stated relative to finasteride as specific quantitative data is not available.

Finasteride Metabolism and the Formation of this compound

The metabolic pathway of finasteride is crucial to understanding the generation and role of this compound. The primary site of finasteride metabolism is the liver, where it undergoes oxidation primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.

The metabolic conversion of finasteride to this compound involves a series of oxidative reactions. This biotransformation renders the compound more water-soluble, facilitating its excretion from the body.

Experimental Protocols

The assessment of 5α-reductase inhibition is fundamental to characterizing compounds like finasteride and its metabolites. Below is a generalized methodology for an in vitro 5α-reductase inhibition assay.

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase.

Materials:

-

Enzyme Source: Homogenates or microsomal fractions from tissues expressing 5α-reductase (e.g., human prostate, rat liver) or recombinant human 5α-reductase.

-

Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone).

-

Cofactor: NADPH.

-

Test Compound: this compound (or other inhibitors).

-

Buffer: Phosphate or citrate buffer at an appropriate pH (typically pH 5.0-7.0).

-

Reaction Termination Solution: A solution to stop the enzymatic reaction (e.g., a mixture of organic solvents).

-

Analytical System: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for separating testosterone and dihydrotestosterone, coupled with a radioactivity detector.

Procedure:

-

Enzyme Preparation: Prepare the enzyme source (e.g., prostate microsomes) according to established protocols. Determine the protein concentration of the enzyme preparation.

-

Incubation Mixture: In a microcentrifuge tube, combine the buffer, NADPH, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled testosterone substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Steroid Extraction: Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Separation and Quantification: Separate the substrate (testosterone) and the product (dihydrotestosterone) using TLC or HPLC. Quantify the amount of radiolabeled dihydrotestosterone formed.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Pharmacokinetics and Function

This compound is a major urinary metabolite of finasteride. Its formation is a key step in the clearance of finasteride from the body. The increased polarity of this compound compared to the parent drug facilitates its renal and fecal excretion. While its direct biological function as a potent 5α-reductase inhibitor is minimal, its role in the pharmacokinetic profile of finasteride is significant. The rate of its formation and subsequent elimination contributes to the overall half-life and duration of action of finasteride.

Table 2: Pharmacokinetic Parameters of Finasteride

| Parameter | Value |

| Bioavailability | ~65% |

| Protein Binding | ~90% |

| Metabolism | Hepatic (primarily CYP3A4) |

| Major Metabolites | This compound, Hydroxy finasteride |

| Elimination Half-life | ~6 hours (in young adults) |

| Excretion | Feces (~57%), Urine (~39%) as metabolites |

Conclusion

This compound is a primary metabolite of finasteride, formed through hepatic oxidation. Its biological activity as a 5α-reductase inhibitor is substantially lower than that of finasteride, with reports indicating less than 20% of the parent compound's potency. While specific IC50 values are not well-documented in the literature, its role in the pharmacokinetics and clearance of finasteride is well-established. The methodologies for assessing 5α-reductase inhibition provide a clear framework for the continued investigation of finasteride and its metabolites. For drug development professionals, understanding the metabolic fate and the reduced activity of metabolites like this compound is critical for a complete comprehension of the parent drug's efficacy and safety profile. Further research to precisely quantify the inhibitory activity of this compound would provide a more complete picture of its pharmacological profile.

References

Carboxy Finasteride: A Definitive Biomarker for Finasteride Intake

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[3][4] Due to its influence on steroid metabolism, finasteride can act as a masking agent in doping control by altering the urinary steroid profile, which can complicate the detection of anabolic androgenic steroid misuse.[5][6][7] This has led to its inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances.[8] Consequently, the reliable detection of finasteride intake is crucial in both clinical and anti-doping settings. Carboxy finasteride, the main urinary metabolite of finasteride, has emerged as a definitive biomarker for its parent compound's administration.[5][7] This technical guide provides a comprehensive overview of this compound as a biomarker, focusing on its analytical detection, metabolic pathway, and pharmacokinetic profile.

Metabolism and Pharmacokinetics

Finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][9] The major metabolic pathway involves oxidation to form two primary metabolites: a monohydroxylated metabolite and a monocarboxylic acid metabolite, known as this compound.[9] These metabolites possess less than 20% of the 5α-reductase inhibitory activity of finasteride.[3][9]

Following oral administration, finasteride is well absorbed, with a bioavailability of approximately 63-65%.[1][9] The terminal elimination half-life of finasteride ranges from 4.7 to 7.1 hours.[1][10] Metabolites are excreted in both urine (32-46%) and feces (51-64%).[4][9] this compound is the principal metabolite found in urine, making it an ideal target for detecting finasteride use.[5][7]

Pharmacokinetic Parameters of Finasteride

| Parameter | Value | Reference |

| Bioavailability | 63-65% | [1][9] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [9] |

| Elimination Half-Life (t1/2z) | 4.7 - 7.1 hours | [1][10] |

| Protein Binding | ~90% | [9] |

| Urinary Excretion (as metabolites) | 32-46% | [9] |

| Fecal Excretion (as metabolites) | 51-64% | [9] |

Analytical Methodology for this compound Detection

The standard and most reliable method for the detection and quantification of this compound in biological matrices, particularly urine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11] This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

This protocol is a composite of methodologies described in the scientific literature.[11][12]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 3 mL of the urine sample into a centrifuge tube.

-

Add approximately 500 mg of potassium dihydrogen phosphate.

-

Add 4 mL of ethyl acetate and shake vigorously for 15 minutes.

-

Centrifuge at 2500 rpm for 5 minutes.

-

Transfer the organic (upper) phase to a new tube containing 5% lead acetate solution.

-

Vortex for 5 seconds and centrifuge at 2500 rpm for 1 minute.

-

Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen gas at 60°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase.

2. Chromatographic Separation

-

Column: Waters Symmetry Shield RP18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.[12]

-

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute the analyte.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 10-20 µL.

3. Mass Spectrometric Detection

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

-

Monitoring Mode: Selected Ion Monitoring (SIM) for screening or Multiple Reaction Monitoring (MRM) for confirmation.

-

Precursor Ion (m/z): 403 for this compound.[11]

-

Product Ions (m/z): Common transitions for this compound include m/z 401 -> 102.[7]

Method Validation Parameters

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | < 2 ng/mL | [11] |

| Linearity Range | 10.0 - 500.0 ng/mL | [11] |

| Intra-run Precision (%RSD) | < 5.3% | [11] |

| Inter-run Precision (%RSD) | < 5.3% | [11] |

| Accuracy | Within ±6.6% | [11] |

Detection Window of this compound

The ability to detect this compound in urine for an extended period after finasteride administration is a key advantage of its use as a biomarker.

| Dose of Finasteride | Detection Window of this compound in Urine | Reference |

| 5 mg (single oral dose) | Up to 94 hours | [6][13] |

| 5 mg (single oral dose) | Up to 90 hours | [5][7] |

| 5 mg (single oral dose) | Up to 49 hours | [11] |

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of finasteride and a typical experimental workflow for this compound detection.

Conclusion

This compound has been firmly established as a reliable and definitive biomarker for detecting finasteride intake. Its status as the major urinary metabolite, coupled with a significant detection window, makes it an invaluable tool in clinical research, drug development, and particularly in the context of anti-doping control. The well-characterized and validated LC-MS/MS methods provide the necessary sensitivity and specificity for robust and accurate quantification. This guide provides the foundational technical information for researchers and professionals working with finasteride and its metabolites, underscoring the importance of this compound in ensuring compliance and understanding the disposition of finasteride in the human body.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Investigation about the deffects and the detection of finasteride, a substance which can be misused as masking agent in doping control | World Anti Doping Agency [wada-ama.org]

- 6. Doping-control analysis of the 5alpha-reductase inhibitor finasteride: determination of its influence on urinary steroid profiles and detection of its major urinary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Finasteride | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Hypothetical Exploration of Carboxy Finasteride as an Aldose Reductase Inhibitor: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document explores the hypothetical inhibitory activity of carboxy finasteride on aldose reductase based on the known structure-activity relationships of aldose reductase inhibitors. To date, there is no direct scientific evidence to support this specific interaction. This whitepaper is intended for theoretical and informational purposes only.

Introduction

Finasteride is a well-established 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Its primary mechanism of action involves blocking the conversion of testosterone to dihydrotestosterone. Finasteride undergoes hepatic metabolism, primarily by cytochrome P450 3A4, leading to the formation of several metabolites, including this compound.[1]

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. It catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of aldose reductase is a significant therapeutic target.

A notable structural feature of many potent aldose reductase inhibitors is the presence of a carboxylic acid moiety, which often interacts with a key anionic binding site within the enzyme's active pocket. Given that this compound possesses such a group, this whitepaper explores the theoretical potential of this metabolite to act as an aldose reductase inhibitor.

The Subject Compound: this compound

This compound, also known as finasteride carboxylic acid, is a metabolite of finasteride.[1]

-

Chemical Name: 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid[2]

-

Molecular Weight: 402.53 g/mol [3]

The key structural feature relevant to this hypothesis is the carboxylic acid group, which is absent in the parent compound, finasteride.

The Target: Aldose Reductase and Its Inhibition

Aldose reductase is an enzyme of the aldo-keto reductase superfamily. The active site of aldose reductase has a well-characterized "anionic pocket" that accommodates the carboxylate or other acidic functionalities of many inhibitors. This interaction is often crucial for high-affinity binding.

General Structural Requirements for Aldose Reductase Inhibitors

While the chemical structures of aldose reductase inhibitors are diverse, several common features have been identified for effective binding:

-

An acidic moiety: A carboxylic acid, hydantoin, or a bioisostere that can interact with the anionic binding site.

-

A hydrophobic region: Often an aromatic or heterocyclic ring system that interacts with hydrophobic residues in the active site.

-

A "linker" group: Connecting the acidic and hydrophobic moieties.

The presence of the carboxylic acid group in this compound fulfills one of the primary requirements for potential interaction with the aldose reductase active site.

Hypothetical Inhibition Mechanism of this compound

Based on the known structure of the aldose reductase active site and the structure of this compound, a hypothetical binding mode can be proposed. The carboxylic acid group of this compound could potentially interact with the positively charged residues within the anionic pocket of aldose reductase. The bulky steroid backbone of the molecule would likely occupy a hydrophobic region of the active site.

Below is a conceptual diagram illustrating this hypothetical interaction.

Caption: Hypothetical interaction of this compound with the active site of aldose reductase.

Proposed Experimental Protocols for Validation

To investigate the hypothetical aldose reductase inhibitory activity of this compound, standard in vitro enzymatic assays would be required.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against aldose reductase.

Principle: The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).

Materials:

-

Purified aldose reductase (from rat lens, human recombinant, or other sources)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

This compound (test compound)

-

A known aldose reductase inhibitor (e.g., Epalrestat) as a positive control

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a stock solution of aldose reductase in a suitable buffer.

-

Reagent Preparation: Prepare stock solutions of NADPH, DL-glyceraldehyde, and this compound at various concentrations.

-

Assay Mixture: In a quartz cuvette or a 96-well UV-transparent plate, combine the phosphate buffer, NADPH solution, and the test compound (this compound) or control.

-

Enzyme Addition: Add the aldose reductase solution to the assay mixture to initiate the reaction.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. The percent inhibition is calculated relative to the control (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the proposed in vitro assay.

Caption: Workflow for in vitro aldose reductase inhibition assay.

Quantitative Data Summary (Hypothetical)

As this is a theoretical exploration, no quantitative data for this compound's inhibition of aldose reductase exists. If experiments were to be conducted, the results would be presented in a table similar to the one below, allowing for comparison with known inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| This compound | Aldose Reductase | TBD | TBD |

| Epalrestat (Reference) | Aldose Reductase | Value | Type |

| Sorbinil (Reference) | Aldose Reductase | Value | Type |

| Tolrestat (Reference) | Aldose Reductase | Value | Type |

TBD: To Be Determined Values and types for reference compounds would be populated from literature.

Conclusion and Future Directions

The presence of a carboxylic acid moiety in this compound, a known metabolite of finasteride, provides a structural basis for the hypothesis that it may act as an inhibitor of aldose reductase. This whitepaper outlines the theoretical framework for this interaction and proposes standard experimental protocols for its validation.

Future research should focus on:

-

Synthesis and Purification of this compound: Obtaining a sufficient quantity of pure this compound for in vitro studies.

-

In Vitro Enzymatic Assays: Performing the described aldose reductase inhibition assays to determine the IC₅₀ value.

-

Kinetic Studies: If inhibition is observed, conducting kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Molecular Docking and Modeling: Performing computational studies to predict the binding mode and affinity of this compound within the aldose reductase active site.

-

In Vivo Studies: If in vitro activity is significant, progressing to cell-based and animal models of diabetic complications to assess efficacy.

The exploration of known drug metabolites for new therapeutic activities, as proposed here, represents a potential avenue for drug discovery and repurposing. Direct experimental evidence is now required to validate or refute the hypothesis of this compound as an aldose reductase inhibitor.

References

Carboxy Finasteride: A Comprehensive Technical Review of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carboxy finasteride, the principal urinary metabolite of the 5α-reductase inhibitor, finasteride. The document synthesizes available data on its formation, biological activity, and detection, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes through diagrams.

Introduction

Finasteride is a synthetic 4-azasteroid compound that competitively inhibits type II and III 5α-reductase, the enzymes responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] This mechanism of action makes it a cornerstone therapy for benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[4][5] Understanding the metabolic fate of finasteride is crucial for a complete pharmacological and toxicological profile. Finasteride undergoes extensive hepatic metabolism, primarily leading to the formation of this compound (also known as finasteride-ω-oic acid) as the major metabolite excreted in urine.[6][7][8] This document focuses specifically on the in vitro and in vivo characteristics of this key metabolite.

In Vitro Studies

In vitro research has primarily focused on the metabolic pathway of finasteride and the relative biological activity of its metabolites.

Metabolic Pathway

Finasteride is biotransformed in the liver in a sequential oxidative process. The metabolism is initiated by the cytochrome P450 enzyme CYP3A4, which hydroxylates the t-butyl side chain. This intermediate is further oxidized to an aldehyde, and subsequently to the carboxylic acid, forming this compound.[8]

Biological Activity

Studies consistently report that the metabolites of finasteride, including this compound, are significantly less active as 5α-reductase inhibitors compared to the parent compound. The available literature indicates that these metabolites possess less than 20% of the inhibitory activity of finasteride.[3] While a specific IC50 value for isolated this compound is not prominently available in the reviewed literature, it is generally considered to be an essentially inactive metabolite.[9]

Table 1: In Vitro 5α-Reductase Inhibitory Activity

| Compound | Target Enzyme | System | IC50 Value | Reference |

| Finasteride | 5α-Reductase | Human Prostate Enzyme | 1 ng/mL (~2.7 nM) | [10] |

| 5α-Reductase Type II | SRD5A2-overexpressing HEK cells | 1.16 nM | [11] | |

| 5α-Reductase | Rat Liver Microsomes | 13.6 nmol/L (nM) | [12] | |

| This compound | 5α-Reductase | Not Specified | <20% of Finasteride activity | [3] |

In Vivo Studies

In vivo studies in both animals and humans confirm the metabolic pathway and provide pharmacokinetic data on the excretion of this compound following administration of the parent drug.

Pharmacokinetic Data

Following oral administration, finasteride is well-absorbed and extensively metabolized.[9] While finasteride has a plasma half-life of 5-6 hours in adults, its metabolite, this compound, can be detected in urine for an extended period.[13] Approximately 39% of a finasteride dose is recovered in the urine as metabolites, with this compound being the major urinary metabolite, accounting for about 18.4% of the initial dose.[7] Fecal excretion accounts for the majority of elimination (around 57%), also in the form of metabolites.[7]

Table 2: Pharmacokinetic Parameters of Finasteride (Parent Drug) in Humans

| Parameter | Value | Unit | Reference |

| Bioavailability | ~63 | % | [14] |

| Tmax (Time to Peak) | 1 - 2 | hours | [3] |

| Protein Binding | ~90 | % | [3] |

| Elimination Half-life | 5 - 6 | hours | [13] |

| Excretion (Urine) | ~39 (as metabolites) | % of dose | [7] |

| Excretion (Feces) | ~57 (as metabolites) | % of dose | [7] |

Table 3: Detection and Excretion of this compound in Humans

| Parameter | Finding | Condition | Reference |

| Major Urinary Metabolite | This compound | Post-oral finasteride | [7][8] |

| Urinary Excretion | ~18.4% of dose | Post-oral [14C]finasteride | [7] |

| Detection Window | Up to 49 hours | Post 5 mg oral dose | [15] |

Experimental Protocols

This section details the methodologies for key in vitro and in vivo assays related to this compound research.

In Vitro 5α-Reductase Inhibition Assay

This protocol describes a typical enzymatic assay to determine the inhibitory activity of a test compound on 5α-reductase using rat liver microsomes as the enzyme source.

Protocol Steps:

-

Enzyme Preparation: Prepare a crude enzyme suspension from rat liver microsomes.[16]

-

Pre-incubation: In a reaction vessel, pre-incubate the test compound (e.g., this compound) or vehicle control with 20 µg/mL of the rat liver enzyme preparation in a suitable buffer (e.g., modified phosphate buffer, pH 6.5) for 15 minutes at 37°C.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone, to a final concentration of approximately 0.9 µM.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[1]

-

Reaction Termination: Stop the reaction by adding an equal volume of 1 N HCl.[1]

-

Quantification: Determine the amount of testosterone consumed or dihydrotestosterone produced. This can be achieved by various methods, including Enzyme Immunoassay (EIA) kits that measure the remaining testosterone or by separating and quantifying both substrate and product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][17]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening and confirmation of this compound in human urine samples.

Protocol Steps:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 3 mL of urine into a centrifuge tube.

-

Add approximately 500 mg of potassium dihydrogen phosphate.

-

Add 4 mL of ethyl acetate and shake for 15 minutes.

-

Centrifuge at 2500 rpm for 5 minutes.

-

Transfer the organic (upper) phase to a new tube containing 5% lead acetate and vortex briefly. Centrifuge again.

-

Transfer the final organic phase to a clean tube.[15]

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at 60°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase.[15]

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilize a C18 reverse-phase column. The mobile phase typically consists of an aqueous component (e.g., 2 mM ammonium acetate with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile with similar additives), run in a gradient elution mode.[18][19]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

-

Validation Parameters:

Conclusion

This compound is the primary urinary metabolite of finasteride, formed through a CYP3A4-mediated oxidative pathway in the liver. In vitro and in vivo evidence consistently indicates that it is a pharmacologically weak or inactive metabolite, possessing less than 20% of the 5α-reductase inhibitory activity of the parent drug. Its main relevance is as a biomarker for finasteride use, particularly in doping control. The analytical methods for its detection in urine are well-established, sensitive, and robust. For drug development professionals, the low biological activity of this compound suggests it is unlikely to contribute to either the therapeutic efficacy or the adverse effect profile of finasteride.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new look at the 5alpha-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 6. researchgate.net [researchgate.net]

- 7. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar-药物合成数据库 [drugfuture.com]

- 14. droracle.ai [droracle.ai]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pfsfoundation.org [pfsfoundation.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxy Finasteride: Chemical Identity, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. This document details its chemical identifiers, proposed synthesis, analytical methodologies, and its formation within the biological system.

Chemical Identifiers and Properties

This compound is a key metabolite in the pharmacokinetic profiling of finasteride. A clear understanding of its chemical identity is fundamental for researchers in drug metabolism and clinical chemistry. The primary chemical identifiers and properties are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 116285-37-1 | [1][2] |

| IUPAC Name | 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid | [3][4] |

| Molecular Formula | C₂₃H₃₄N₂O₄ | [1][3][4] |

| Molecular Weight | 402.53 g/mol | [1][4] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=CC(=O)N4)C | [5] |

| Synonyms | Finasteride Carboxylic Acid, 2-Methyl-N-[[(5a,17b)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]alanine | [1] |

Metabolic Pathway of Finasteride to this compound

Finasteride undergoes extensive metabolism in the liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] The biotransformation involves the oxidation of the tert-butyl group to form this compound. This metabolic pathway is a critical aspect of finasteride's pharmacokinetics and clearance from the body.

References

- 1. scbt.com [scbt.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Finasteride carboxylic acid | C23H34N2O4 | CID 18632991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Finasteride Carboxylic Acid | LGC Standards [lgcstandards.com]

- 5. GSRS [precision.fda.gov]

- 6. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carboxy Finasteride Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy finasteride, the major urinary metabolite of finasteride, is a critical analyte in pharmacokinetic, metabolism, and doping control studies. Finasteride, a 5α-reductase inhibitor, is biotransformed in vivo, primarily by cytochrome P450 3A4 (CYP3A4), through oxidation of its tert-butyl group to form hydroxylated and carboxylated metabolites.[1][2] Accurate quantification of this compound requires a well-characterized analytical standard.

This document provides comprehensive guidance on sourcing a commercial this compound analytical standard and offers a detailed, albeit theoretical, protocol for its in-house preparation for research purposes. Additionally, it outlines methodologies for the purification and analytical characterization of the standard.

Sourcing of Commercial this compound Analytical Standard

For quantitative analysis requiring the highest accuracy and traceability, it is strongly recommended to source a certified reference material from a reputable supplier. Several vendors offer this compound with documented purity and a certificate of analysis.

Table 1: Commercial Suppliers of this compound Analytical Standard

| Supplier | Product Name | Catalog Number | Purity | Format |

| MedChemExpress | This compound | HY-W739812 | >98% | Solid |

| LGC Standards | Finasteride Carboxylic Acid | TRC-D448975 | Not specified | Solid |

| Santa Cruz Biotechnology | Finasteride Carboxylic Acid | sc-219551 | Not specified | Solid |

| Pharmaffiliates | Finasteride Carboxylic Acid | PA 06 18560 | Not specified | Solid |

| TLC Pharmaceutical Standards | Finasteride Carboxylic Acid | F-0512 | Not specified | Solid |

In-House Preparation of this compound Analytical Standard (Theoretical Protocol)

The following protocol describes a hypothetical method for the synthesis of this compound via the oxidation of finasteride. This procedure is based on general chemical principles for the oxidation of sterically hindered alkyl groups and has not been validated. Researchers employing this method must conduct thorough optimization and characterization of the final product.

Synthesis: Oxidation of Finasteride

The proposed synthesis involves the oxidation of the tert-butyl group of finasteride to a carboxylic acid. Ruthenium tetroxide (RuO₄), a powerful oxidizing agent, is a candidate for this transformation due to its ability to cleave C-C bonds and oxidize alkyl groups. The reaction would be performed in a biphasic system with a co-oxidant to regenerate the ruthenium catalyst.

Materials:

-

Finasteride

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (CH₃CN)

-

Distilled water

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve finasteride in a 1:1 mixture of carbon tetrachloride and acetonitrile.

-

Add an aqueous solution of sodium periodate (as the co-oxidant) to the flask.

-

Add a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product will likely contain unreacted starting material and byproducts. Purification to an analytical standard grade can be achieved through column chromatography followed by recrystallization.

3.2.1. Flash Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol).

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column equilibrated with the starting mobile phase.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Analyze the fractions by TLC or HPLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent.

-

3.2.2. Recrystallization

-

Solvent System: A mixture of methanol and water is a potential candidate, given the expected polarity of the carboxylic acid.

-

Procedure:

-

Dissolve the purified product from column chromatography in a minimal amount of hot methanol.

-

Slowly add water until the solution becomes slightly turbid.

-

Heat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.

-

Analytical Characterization and Quality Control

The identity, purity, and potency of the prepared or sourced this compound standard must be rigorously confirmed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the analytical standard.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the identity of this compound by determining its molecular weight.

Table 3: LC-MS Method Parameters for this compound Identification

| Parameter | Condition |

| LC System | As described for HPLC |

| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode |

| Monitored Ion (m/z) | [M+H]⁺ = 403.2 |

| Fragmentor Voltage | Optimized for the specific instrument |

| Gas Temperature | 300-350 °C |

| Gas Flow | Optimized for the specific instrument |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The expected spectra would show the characteristic signals of the steroid backbone and the absence of the tert-butyl signal, with the appearance of signals corresponding to the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).

Physicochemical Data

Table 4: Physicochemical Properties of Finasteride and this compound

| Property | Finasteride | This compound |

| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₃H₃₄N₂O₄ |

| Molecular Weight | 372.54 g/mol | 402.53 g/mol |

| CAS Number | 98319-26-7 | 116285-37-1 |

| Appearance | White to off-white crystalline solid | Solid (expected) |

| Melting Point | ~257 °C | Not reported |

| Solubility | Freely soluble in ethanol and methanol; very slightly soluble in water. | Expected to have higher aqueous solubility than finasteride. |

Diagrams

References

Application Note: Analysis of Carboxy Finasteride Fragmentation by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract